N-(2,5-dimethylphenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide
Description
N-(2,5-dimethylphenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure with multiple functional groups, including a sulfonamide group, a methoxy group, and a phthalazinone moiety.
Properties
Molecular Formula |
C25H29N3O4S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C25H29N3O4S/c1-5-28-25(29)20-9-7-6-8-19(20)24(26-28)18-12-13-22(32-4)23(15-18)33(30,31)27-21-14-16(2)10-11-17(21)3/h10-15,27H,5-9H2,1-4H3 |
InChI Key |
WJOQKFQTYKFPCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)OC)S(=O)(=O)NC4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. The starting materials may include 2,5-dimethylaniline, 3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazine, and 2-methoxybenzenesulfonyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Nitration and reduction of aromatic compounds.
- Formation of sulfonamide linkage.
- Cyclization to form the phthalazinone ring.
- Purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the phthalazinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, as a sulfonamide, it may inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The phthalazinone moiety could interact with DNA or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide: Lacks the phthalazinone moiety.
5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide: Lacks the 2,5-dimethylphenyl group.
Uniqueness
N-(2,5-dimethylphenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
